REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:23])[CH2:5][CH2:6][CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15]CC2C=CC=CC=2)=[CH:11][CH:10]=1)[CH3:2].[H][H]>C(O)C.[Pd]>[CH2:1]([O:3][C:4](=[O:23])[CH2:5][CH2:6][CH2:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([OH:15])=[CH:13][CH:14]=1)[CH3:2]
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Name
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|
Quantity
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3.58 g
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Type
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reactant
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Smiles
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C(C)OC(CCCOC1=CC=C(C=C1)OCC1=CC=CC=C1)=O
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Name
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|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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Quantity
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0.81 g
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Type
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catalyst
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Smiles
|
[Pd]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resulting mixture was filtered through Magnesol®
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
|
|
Type
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product
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Smiles
|
C(C)OC(CCCOC1=CC=C(C=C1)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.97 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |